2-(1-methyl-1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone is a synthetic organic compound that features an indole moiety and an azepane ring. Compounds with indole structures are often of interest due to their presence in many natural products and pharmaceuticals. The azepane ring, a seven-membered nitrogen-containing ring, is less common but can impart unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone typically involves multi-step organic reactions. A possible synthetic route could start with the formation of the indole ring, followed by the introduction of the methyl group at the nitrogen atom. The azepane ring can be synthesized separately and then coupled with the indole derivative through a suitable linker.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carbonyl group or the nitrogen atoms.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the indole or azepane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, indole derivatives are often explored for their potential as enzyme inhibitors, receptor agonists, or antagonists.
Medicine
In medicine, compounds with indole structures are investigated for their therapeutic potential in treating various diseases, including cancer, neurological disorders, and infections.
Industry
Industrially, such compounds might be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, indole derivatives can interact with biological targets such as enzymes, receptors, or DNA. The azepane ring might influence the compound’s binding affinity, selectivity, or pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone: Lacks the methyl group on the indole nitrogen.
2-(1-methyl-1H-indol-3-yl)-1-(3-phenylpiperidin-1-yl)ethanone: Contains a piperidine ring instead of an azepane ring.
Uniqueness
The presence of both the indole and azepane rings in 2-(1-methyl-1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone makes it unique. The methyl group on the indole nitrogen can also influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-(3-phenylazepan-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-24-16-20(21-12-5-6-13-22(21)24)15-23(26)25-14-8-7-11-19(17-25)18-9-3-2-4-10-18/h2-6,9-10,12-13,16,19H,7-8,11,14-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPFWJLFJUMCMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCCC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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